molecular formula C12H18ClNO3 B271641 2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol

2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol

Cat. No. B271641
M. Wt: 259.73 g/mol
InChI Key: ILRDZDQKIHXKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the family of compounds known as benzylamines, which have been found to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol is not fully understood. However, it has been found to inhibit the growth of various microorganisms by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several future directions for research on 2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol. One area of research could focus on its potential as a cancer therapy. Further studies could investigate its mechanism of action and its effectiveness in treating different types of cancer. Another area of research could focus on developing new derivatives of this compound with improved properties, such as increased potency and reduced toxicity. Finally, research could investigate the potential of this compound as a treatment for other diseases, such as fungal infections and viral infections.
Conclusion:
In conclusion, 2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol is a valuable tool for scientific research due to its unique properties. It has been found to have a variety of biological activities, including antifungal, antiviral, and antibacterial properties. It has also been found to have anticancer activity, making it a potential candidate for cancer therapy. While there are some limitations to its use, such as potential toxicity, further research could lead to the development of new derivatives with improved properties.

Synthesis Methods

2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol can be synthesized by several methods. One of the most common methods involves the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with 2-aminoethanol in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.

Scientific Research Applications

2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol has been extensively used in scientific research due to its unique properties. It has been found to have a variety of biological activities, including antifungal, antiviral, and antibacterial properties. It has also been found to have anticancer activity, making it a potential candidate for cancer therapy.

properties

Product Name

2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

2-[(5-chloro-2-ethoxy-3-methoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C12H18ClNO3/c1-3-17-12-9(8-14-4-5-15)6-10(13)7-11(12)16-2/h6-7,14-15H,3-5,8H2,1-2H3

InChI Key

ILRDZDQKIHXKSQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNCCO)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNCCO

Origin of Product

United States

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